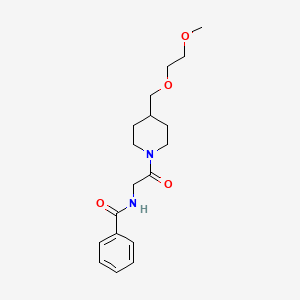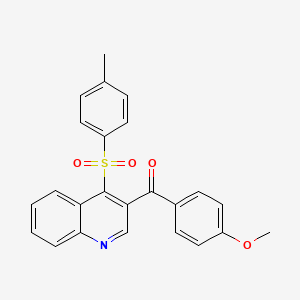
3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 851169-39-6 . It has a molecular weight of 326.46 and its IUPAC name is 3-amino-N,N-diethyl-4-(4-methyl-1-piperazinyl)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H26N4O2S/c1-4-19(5-2)22(20,21)13-6-7-15(14(16)12-13)18-10-8-17(3)9-11-18/h6-7,12H,4-5,8-11,16H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on sulfonamide derivatives involves their synthesis and structural characterization. For instance, new Schiff bases of sulfa drugs were synthesized, involving derivatives from sulfamethoxazole and sulfisoxazole, characterized using various spectroscopic techniques. These compounds were evaluated for their inhibitory effects on several enzymes, with molecular docking studies elucidating the binding interactions (Alyar et al., 2019).
Photodynamic Therapy Applications
The development of compounds for photodynamic therapy, especially for cancer treatment, is another application. A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy applications (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal activities of sulfonamide derivatives. Novel hybrid molecules between benzenesulfonamides and active antimicrobial benzo[d]isothiazol-3-ones showed moderate antibacterial properties against gram-positive bacteria and potential for synergistic effects when combined with other antimicrobial agents (Zani et al., 2009). Similarly, new sulfanilamide-derived 1,2,3-triazoles demonstrated promising antibacterial potency, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Wang et al., 2010).
Anticonvulsant Activities
The anticonvulsant properties of benzenesulfonamide derivatives have been investigated, with some compounds showing significant efficacy in models of epilepsy, suggesting potential for new antiepileptic drugs (Wang et al., 2015).
Anticancer and Antidiabetic Potential
Sulfonamide derivatives have also been evaluated for their anticancer and antidiabetic activities. For example, ureido-substituted benzenesulfonamides showed potent inhibition of carbonic anhydrase IX and demonstrated antimetastatic activity in breast cancer models (Pacchiano et al., 2011). In another study, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides exhibited significant antidiabetic activity, suggesting a potential mechanism involving the inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (Moreno-Díaz et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is used for proteomics research , which suggests that it may interact with various proteins in the cell
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect its interactions with its targets and its overall effectiveness.
Propiedades
IUPAC Name |
3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c1-4-19(5-2)22(20,21)13-6-7-15(14(16)12-13)18-10-8-17(3)9-11-18/h6-7,12H,4-5,8-11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIAPOXGQKDNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide | |
CAS RN |
851169-39-6 |
Source


|
| Record name | 3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2859290.png)

![2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2859293.png)

![ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2859296.png)


![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859301.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B2859303.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2859307.png)
